

# 2-Hydroxy-2-phenylacetohydrazide molecular formula C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>

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## Compound of Interest

Compound Name: 2-Hydroxy-2-phenylacetohydrazide

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An In-depth Technical Guide to **2-Hydroxy-2-phenylacetohydrazide** (C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>)

Authored for Researchers, Scientists, and Drug Development Professionals

## Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic value of a chemical intermediate is measured by its synthetic accessibility, structural integrity, and, most importantly, its potential for derivatization into novel bioactive agents. **2-Hydroxy-2-phenylacetohydrazide**, also known as mandelic acid hydrazide, stands as a prime example of such a scaffold. Possessing a chiral center, a reactive hydrazide moiety, and a stable phenyl group, this molecule serves as a critical starting point for a diverse array of pharmacologically significant compounds. This guide moves beyond a simple recitation of properties; it aims to provide a comprehensive, field-proven perspective on the synthesis, characterization, and strategic application of this pivotal molecule, grounded in established scientific principles.

## Core Molecular Profile and Physicochemical Properties

**2-Hydroxy-2-phenylacetohydrazide** is a solid, crystalline compound at room temperature, characterized by the molecular formula C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>.<sup>[1]</sup> Its structure uniquely combines a

hydroxyl group and a hydrazide function on the same benzylic carbon, conferring distinct chemical reactivity and potential for biological interaction.

A foundational understanding begins with its key identifiers and properties, which are crucial for experimental design and safety considerations.

Property	Value	Source
IUPAC Name	2-hydroxy-2-phenylacetohydrazide	PubChem[1]
CAS Number	2443-66-5	PubChem[1]
Molecular Weight	166.18 g/mol	PubChem[1]
Monoisotopic Mass	166.074227566 Da	PubChem[1]
Melting Point	134-136 °C	Matrix Scientific[2]
SMILES	<chem>C1=CC=C(C=C1)C(C(=O)NN)O</chem>	PubChem[1]
InChIKey	FWTGUGVETHVGTL-UHFFFAOYSA-N	PubChem[1]

GHS Hazard Information: The compound is classified as a warning-level hazard, causing skin and serious eye irritation. Standard laboratory precautions, including the use of personal protective equipment, are mandatory.[1]

## Synthesis: From Ester to Hydrazide

The most reliable and widely adopted method for synthesizing **2-Hydroxy-2-phenylacetohydrazide** is the direct hydrazinolysis of a corresponding mandelic acid ester, typically methyl mandelate.[3] This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Design: The choice of an ester as the starting material is strategic; the ester carbonyl is sufficiently electrophilic to be attacked by the potent nucleophile, hydrazine, but is stable enough for easy handling and storage. Hydrazine hydrate is used in

excess to drive the reaction to completion and to minimize the formation of undesired di-acylated byproducts. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate and has a suitable boiling point for reflux without promoting degradation.

## Experimental Protocol: Synthesis via Hydrazinolysis

Objective: To synthesize **2-Hydroxy-2-phenylacetohydrazide** from methyl mandelate.

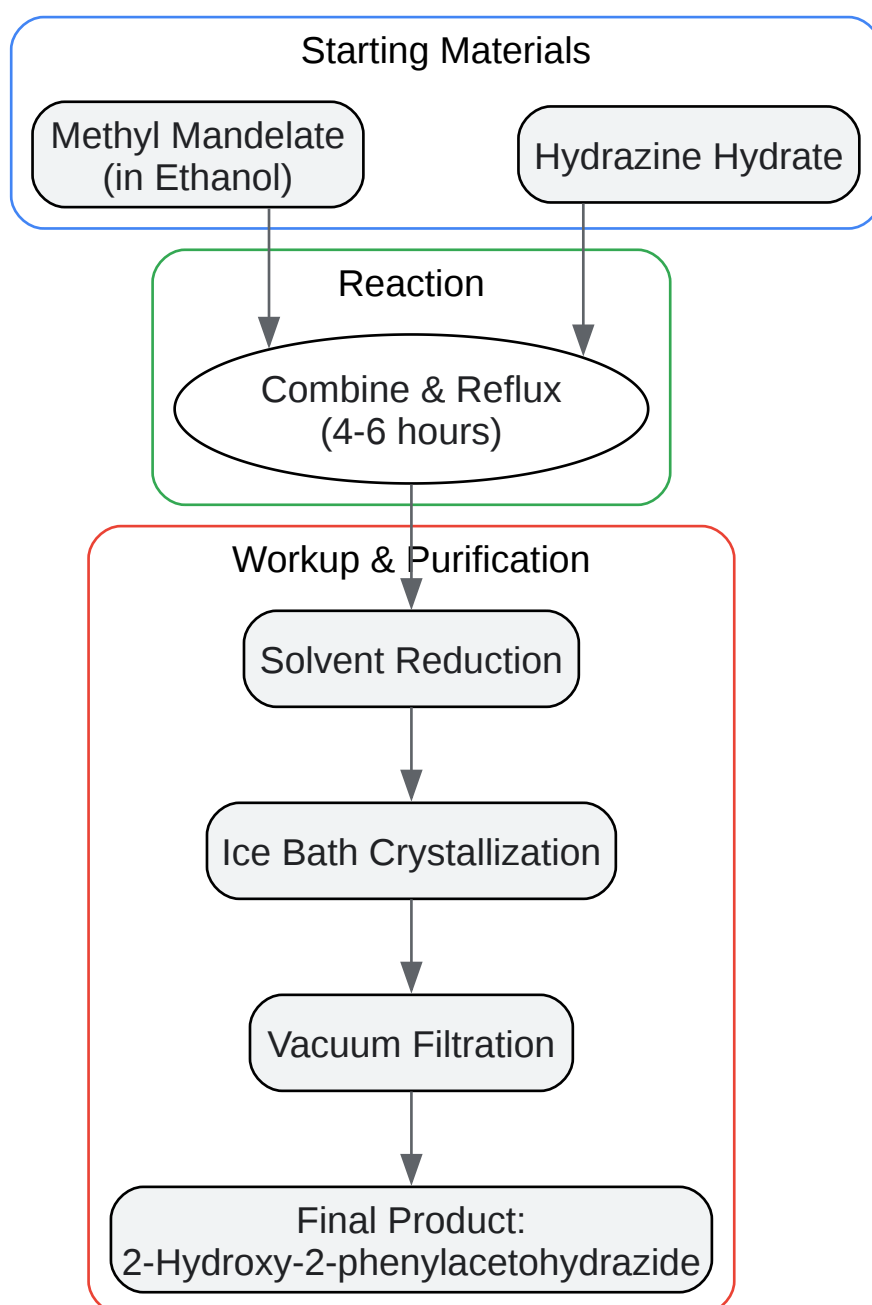
Materials:

- Methyl mandelate ( $C_9H_{10}O_3$ )[4][5]
- Hydrazine hydrate ( $N_2H_4 \cdot H_2O$ ), 80-99%
- Absolute Ethanol
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat source
- Ice bath
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve methyl mandelate (0.1 mol) in 100 mL of absolute ethanol. Equip the flask with a magnetic stir bar and a reflux condenser.
- **Addition of Hydrazine:** While stirring at room temperature, slowly add hydrazine hydrate (0.2 mol, 2 molar equivalents) to the ethanolic solution of the ester.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Isolation:** After the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.

- Crystallization: Cool the concentrated solution in an ice bath. The product, **2-Hydroxy-2-phenylacetohydrazide**, will precipitate as a white crystalline solid.
- Purification: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
- Drying: Dry the purified product under vacuum to obtain the final compound.



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Caption: Workflow for the synthesis of **2-Hydroxy-2-phenylacetohydrazide**.

## Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A multi-pronged analytical approach provides a self-validating system, where data from each technique corroborates the others.

### Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of **2-Hydroxy-2-phenylacetohydrazide** will exhibit characteristic absorption bands that validate its structure.

Trustworthiness through Correlation: The presence of a broad O-H stretch, distinct N-H stretches, and a strong C=O stretch, coupled with the absence of the ester C-O stretch from the starting material, provides high confidence in the success of the hydrazinolysis reaction. A theoretical analysis of mandelic acid's IR spectrum supports the assignment of these vibrational modes.<sup>[6][7]</sup>

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode	Expected Appearance
3200-3400	O-H (Alcohol)	Stretching	Broad
3200-3350	N-H (Hydrazide)	Stretching	Two sharp peaks (sym/asym)
3000-3100	C-H (Aromatic)	Stretching	Sharp, multiple
2850-2960	C-H (Aliphatic)	Stretching	Sharp
~1650-1680	C=O (Amide I)	Stretching	Strong, sharp
~1600	N-H	Bending	Moderate
~1450-1500	C=C (Aromatic)	Stretching	Moderate

Note: Data compiled from typical functional group ranges and spectral data for related hydrazide compounds.[8][9]

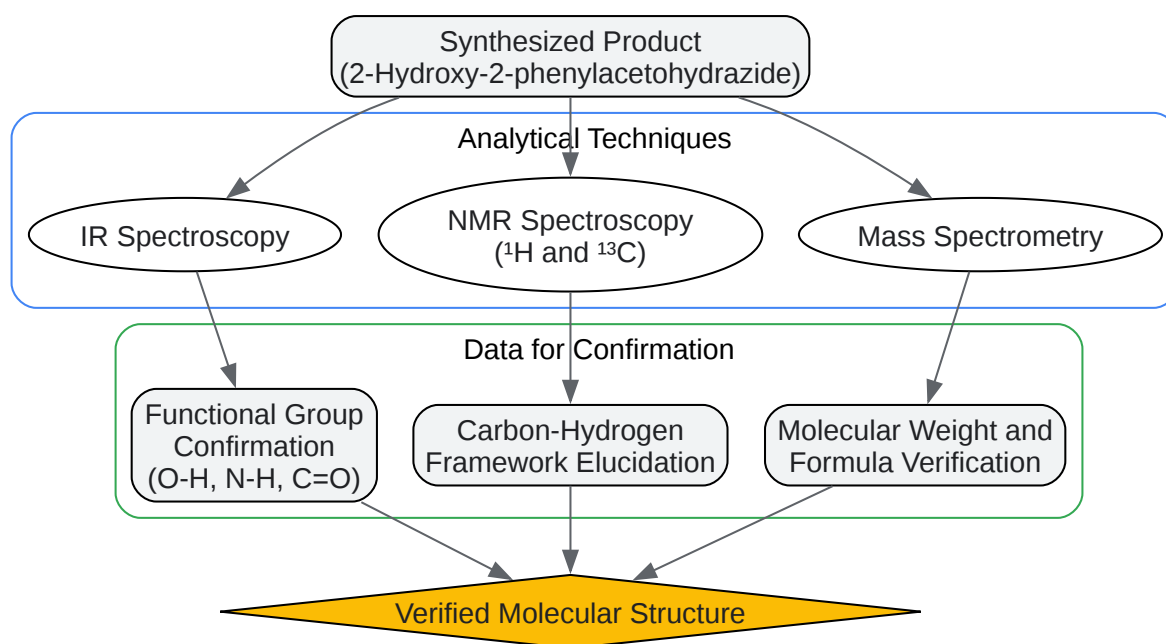
## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]

- $^1\text{H}$ -NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The integration of these signals should correspond to the number of protons (Aromatic: 5H, Methine: 1H, Hydroxyl: 1H, NH: 1H,  $\text{NH}_2$ : 2H). The chemical shifts ( $\delta$ ) are influenced by the electronic environment of the protons.[11]
  - $\delta$  7.2-7.4 ppm: Multiplet, corresponding to the 5 protons of the phenyl ring.
  - $\delta$  ~5.0 ppm: Singlet, corresponding to the methine proton (-CH(OH)-).
  - Variable ( $\delta$  ~4.0-5.5 ppm): Broad singlet for the hydroxyl proton (-OH).
  - Variable ( $\delta$  ~8.0-9.5 ppm): Broad singlet for the -C(=O)NH- proton.
  - Variable ( $\delta$  ~4.0-4.5 ppm): Broad singlet for the terminal - $\text{NH}_2$  protons.
- $^{13}\text{C}$ -NMR: The carbon spectrum confirms the carbon skeleton.
  - $\delta$  ~170-175 ppm: Carbonyl carbon (C=O).
  - $\delta$  ~125-140 ppm: Aromatic carbons (4 signals expected due to symmetry).
  - $\delta$  ~70-75 ppm: Methine carbon (-CH(OH)-).

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **2-Hydroxy-2-phenylacetohydrazide**, high-resolution mass spectrometry (HRMS) should show a molecular ion peak  $[\text{M}+\text{H}]^+$  at  $m/z$  167.08151, consistent with the formula  $\text{C}_8\text{H}_{11}\text{N}_2\text{O}_2^+$ . [12] The fragmentation pattern can also provide structural evidence, with likely losses of water ( $\text{H}_2\text{O}$ ), ammonia ( $\text{NH}_3$ ), or the hydrazide group.



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Caption: A self-validating workflow for analytical characterization.

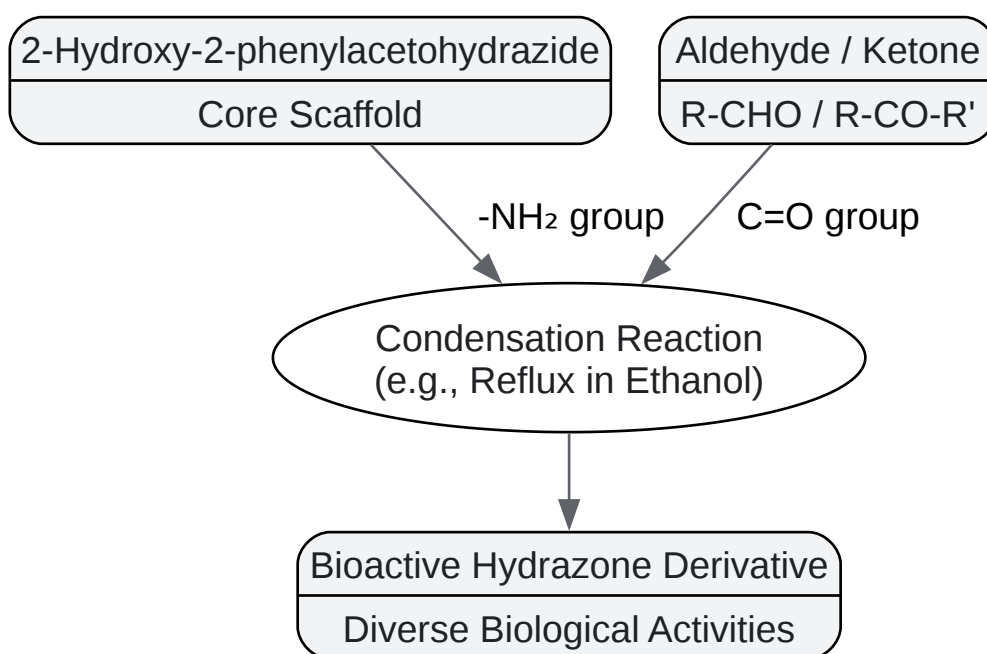
## Application in Drug Development: A Gateway to Bioactive Hydrazones

While **2-Hydroxy-2-phenylacetohydrazide** itself has limited reported biological activity, its true value lies in its role as a versatile intermediate. The terminal -NH<sub>2</sub> group of the hydrazide is a potent nucleophile that readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives (Schiff bases).<sup>[13][14]</sup>

Expertise in Action: This simple, one-step reaction provides access to a vast chemical space. By varying the aldehyde or ketone reactant, researchers can systematically modify the steric and electronic properties of the final molecule, a core tenet of structure-activity relationship (SAR) studies. The resulting hydrazone moiety (-NH-N=CH-) is a well-established pharmacophore known for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding.<sup>[3][15]</sup>

This derivatization has led to the development of compounds with a wide spectrum of biological activities, including:

- Antimicrobial and Antifungal Activity[3][16]
- Anticancer Properties[3]
- Anti-inflammatory and Analgesic Effects[15][17]
- Anticonvulsant Activity[15][18]
- Antitubercular Activity[16][18]



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